Boc-4-aminocinnamic acid

描述

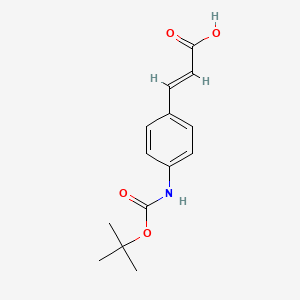

Boc-4-aminocinnamic acid (systematic name: 4-[(tert-butoxycarbonyl)amino]cinnamic acid) is a protected aromatic amino acid derivative widely used in organic synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) group protecting the amino functionality at the para position of a benzoic acid scaffold . Key properties include:

- Molecular Formula: C₁₂H₁₅NO₄

- Molecular Weight: 237.25 g/mol

- Physical State: White to off-white crystalline solid

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DCM) but poorly soluble in water .

- Melting Point: ~200 °C (with decomposition) .

The Boc group enhances stability during synthetic workflows, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This compound is pivotal in peptide coupling, drug conjugation, and as a precursor for bioactive molecules .

属性

分子式 |

C14H17NO4 |

|---|---|

分子量 |

263.29 g/mol |

IUPAC 名称 |

(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)/b9-6+ |

InChI 键 |

IJZRVXKMOGZXQD-RMKNXTFCSA-N |

手性 SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

产品来源 |

United States |

化学反应分析

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is crucial in peptide synthesis to regenerate the free amino group for subsequent coupling.

Mechanism:

Optimized Parameters:

-

Acid concentration: 20–50% TFA in DCM

-

Time: 30–60 minutes

-

Temperature: 0–4°C (prevents side reactions).

Polymerization and Crosslinking

Boc-4-aminocinnamic acid derivatives are used in synthesizing thermally stable polyimides. Photodimerization of its precursor, 4-aminocinnamic acid, generates crosslinked structures for high-performance materials .

Reaction Scheme:

Key Findings:

-

Thermal Stability : Resulting polyimides exhibit (glass transition temperature) > 300°C.

-

Mechanical Strength : Enhanced rigidity due to aromatic stacking .

Stability and Reactivity Under Various Conditions

The compound’s reactivity is influenced by solvent polarity, temperature, and pH:

| Condition | Reactivity/Stability |

|---|---|

| Acidic (pH < 3) | Boc group remains stable; carboxyl group protonated |

| Basic (pH > 10) | Boc group hydrolyzes; side reactions possible |

| Organic Solvents | High solubility in DMSO, DMF, and DCM |

Experimental data confirm susceptibility to basic hydrolysis, making it unsuitable for alkaline environments .

Table 1: Comparative Analysis of Deprotection Methods

| Method | Reagents | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acidic Deprotection | 30% TFA in DCM | 45 | 95 | 98 |

| Thermal Deprotection | HCl (gas) in dioxane | 120 | 82 | 90 |

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Coupling Efficiency (%) |

|---|---|---|

| DCC/HOBt | DMF | 98 |

| EDCl/HOAt | DCM | 94 |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Boc-4-aminocinnamic acid analogs and related Boc-protected aromatic acids:

Reactivity and Solubility Profiles

- Electronic Effects: Nitro and Trifluoromethyl Groups: Electron-withdrawing groups (e.g., -NO₂ in Boc-4-nitro-D-phenylalanine, -CF₃ in Boc-4-Trifluoromethyl-L-Phenylalanine) reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing acidity of adjacent protons . Hydroxyl and Cyano Groups: α-Cyano-4-hydroxycinnamic acid exhibits strong UV absorption and hydrogen-bonding capacity, making it ideal for MALDI-TOF mass spectrometry .

- Solubility: Boc-4-aminobenzoic acid dissolves readily in DCM and DMSO, whereas Boc-4-(3-aminophenyl)butanoic acid’s longer aliphatic chain may improve solubility in less polar solvents . α-Cyano-4-hydroxycinnamic acid is sparingly soluble in water but dissolves in acetonitrile or methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。